2-(Quinoxalin-2-ylamino)ethanol
Overview
Description
2-(Quinoxalin-2-ylamino)ethanol is a compound that can be derived from quinoxaline, a heterocyclic aromatic organic compound. It contains a quinoxaline moiety linked to an ethanolamine group, which is an amino alcohol. This structure suggests potential applications in the field of medicinal chemistry due to the presence of both an aromatic system and a functional group capable of forming hydrogen bonds.
Synthesis Analysis
The synthesis of related quinoxaline derivatives has been explored in various studies. For instance, an efficient method for synthesizing 2-(3-arylbenzo[f]quinolin-2-yl)ethanol derivatives involves an unusual ring-opening reaction of tetrahydrofuran (THF) promoted by iodine, which yields good results . Although this method does not directly pertain to 2-(quinoxalin-2-ylamino)ethanol, it provides insight into the synthetic strategies that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be quite complex. A study on a helical 5,5'-biquinoline derivative, which is structurally related to 2-(quinoxalin-2-ylamino)ethanol, reveals that such compounds can adopt helical structures and self-assemble through hydrogen bonding and other non-covalent interactions . This suggests that 2-(quinoxalin-2-ylamino)ethanol may also exhibit interesting structural properties due to its potential for intermolecular interactions.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions. A study demonstrates the Selectfluor-mediated regioselective functionalization of quinoxalin-2(1H)-ones, which includes alkoxylation, amination, sulfenylation, and selenylation . This indicates that the quinoxaline core of 2-(quinoxalin-2-ylamino)ethanol could potentially be modified through similar oxidative coupling reactions to introduce different substituents at specific positions on the ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The helical self-assembly of a biquinoline derivative and its ability to encapsulate guest molecules suggest that derivatives like 2-(quinoxalin-2-ylamino)ethanol may have unique inclusion properties . Additionally, the catalyst-free synthesis of hetaryl carbamates from hetaryl ureas and alcohols indicates that such compounds can be synthesized under environmentally friendly conditions and may exhibit a range of physical properties depending on the substituents present .
Scientific Research Applications
Helical Self-Assembly for Anion Encapsulation
A novel organic helical derivative of 2-(Quinoxalin-2-ylamino)ethanol, bis-5,5′-[2-(quinolin-8-ylamino)ethanol], demonstrates unique acid inclusion properties through helical self-assembly. This compound can encapsulate anions of different shapes, such as trigonal planar (nitrate) and tetrahedral (perchlorate), without significantly losing its original helicity. The helical structure is maintained through interactions involving hydroxy groups, nitrogen atoms in the quinoline rings, and C–H···O interactions, highlighting the potential for creating selective and adaptable encapsulation systems for various anionic species (Kalita & Baruah, 2011).
Synthesis of Quinoxaline Derivatives
A novel one-pot synthesis method via Smiles rearrangement has been developed for 4-chloroquinolin-2-ylamines, extending its application to the synthesis of 4-chloroquinolin-2-ylmethylamines and 2-(4-chloroquinolin-2-ylamino)ethanols. This methodology offers a straightforward approach to generating 2-amino-4-chloroquinoline derivatives, showcasing the versatility of 2-(Quinoxalin-2-ylamino)ethanol in synthesizing a broad range of quinoxaline compounds (Kumar & Rajendran, 2012).
Future Directions
Quinoxaline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . Future development of heterogeneous catalytic reactions of quinoxalin-2(1H)-ones includes the construction of C-B/Si/P/RF/X/Se bonds by heterogeneous catalytic reactions, the enrichment of heterogeneous catalysts such as metal oxides, graphene-based composites, doped metal nanoparticles, and molecular sieve-based porous materials, asymmetric synthesis, and other areas .
properties
IUPAC Name |
2-(quinoxalin-2-ylamino)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-6-5-11-10-7-12-8-3-1-2-4-9(8)13-10/h1-4,7,14H,5-6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFXHUACYALWTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396365 | |
Record name | 2-(quinoxalin-2-ylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylamino)ethanol | |
CAS RN |
30466-69-4 | |
Record name | 2-(quinoxalin-2-ylamino)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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